(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]
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Overview
Description
(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] is a complex organic compound characterized by its unique spiro structure, which includes an oxetane ring fused to an indeno-oxazole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of an appropriate indeno-oxazole precursor with an oxetane derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Mechanism of Action
The mechanism of action of (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- (3aS,8bR)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one
Uniqueness
Compared to similar compounds, (3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3’-oxetane] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature can enhance its reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3aR,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNRICFCEGUIBF-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC4(O2)COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C3=CC=CC=C31)NC4(O2)COC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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